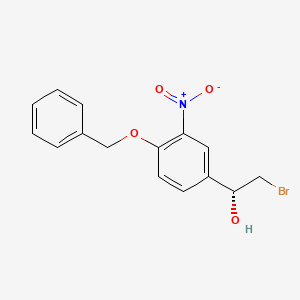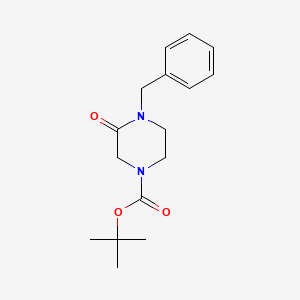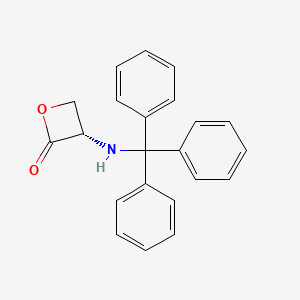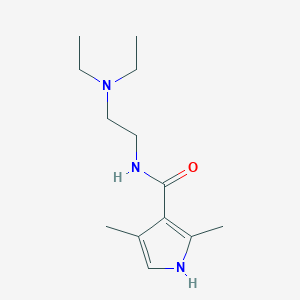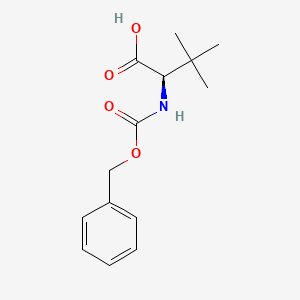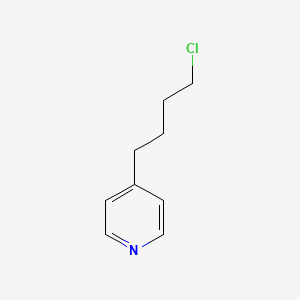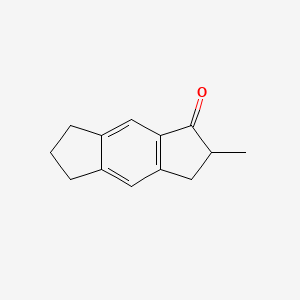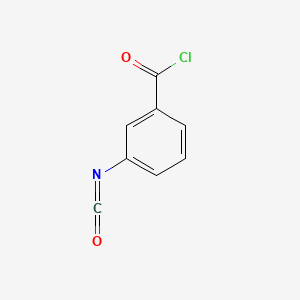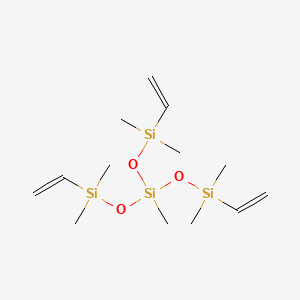
Tris(vinyldimethylsiloxy)methylsilane
Übersicht
Beschreibung
Tris(vinyldimethylsiloxy)methylsilane is an organosilicon compound . It is a liquid substance with the molecular formula C13H30O3Si4 .
Molecular Structure Analysis
The molecular structure of Tris(vinyldimethylsiloxy)methylsilane contains a total of 49 bonds, including 19 non-H bonds, 3 multiple bonds, 9 rotatable bonds, and 3 double bonds .Physical And Chemical Properties Analysis
Tris(vinyldimethylsiloxy)methylsilane is a liquid with a boiling point of 135-140°C, a density of 0.89 g/mL, and a refractive index of 1.4148 at 20°C . The molecular weight is approximately 346.72 g/mol .Wissenschaftliche Forschungsanwendungen
Improved Monomer Preparation for Silicon Carbide-Silicon Nitride Fibers
Tris(N-methylamino)methylsilane, a related compound, is used in an improved process for large-scale production. This is a precursor for silicon carbide-silicon nitride fibers, which exhibit high tensile modulus, strength, and electrical resistivity (Penn, Ledbetter, & Clemons, 1984).
Aggregation Behavior and Interaction of Cationic Trisiloxane Surfactants
Cationic trisiloxane surfactants with phenyl or vinyl groups have been studied for their micellization behavior and intermolecular interactions. These compounds demonstrate significant surface activity and self-assembly into spherical aggregates in aqueous solutions (Chen & Tan, 2020).
Lithiation of Tris(methylamino)methylsilane
A study on the lithiation of tris(methylamino)methylsilane to form a trifunctional lithium amide has been conducted. This process is important for creating polymetallated nitrogen functions in the chemical structure (Huber, Jockisch, & Schmidbaur, 1999).
Synthesis of Thermally Resistant UV-Curable Polysiloxanes
Research on synthesizing novel polysiloxanes with bulky side chain tris(trimethylsilyl)hexyl and reactive glycidoxypropyl substituents has been conducted. These are used for creating cross-linked structures, potentially useful as membranes for fluid separation at high temperatures (Kowalewska & Stanczyk, 2003).
Silicone Elastomers for Dielectric Elastomer Transducers
A study focused on the synthesis of vinyl end-functionalized polysiloxanes containing varying amounts of trifluoropropyl groups for use in dielectric elastomer transducers. These materials demonstrate significant mechanical, dielectric, and electromechanical properties (Dascalu et al., 2015).
Radially Layered Copoly (Amidoamine-Organosilicon) Dendrimers
The synthesis of radially layered copoly-dendrimers with hydrophilic poly(amidoamine) interiors and hydrophobic organosilicon surfaces has been achieved. These dendrimers have novel surface properties and potential applications in various fields (Dvornic et al., 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
tris[[ethenyl(dimethyl)silyl]oxy]-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O3Si4/c1-11-17(4,5)14-20(10,15-18(6,7)12-2)16-19(8,9)13-3/h11-13H,1-3H2,4-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPHUWZVHLZEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208862 | |
| Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(vinyldimethylsiloxy)methylsilane | |
CAS RN |
60111-52-6 | |
| Record name | 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy]-1,1,3,5,5-pentamethyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60111-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060111526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(dimethylvinylsilyl)oxy]-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



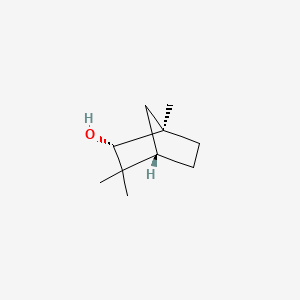
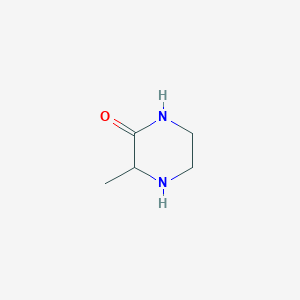
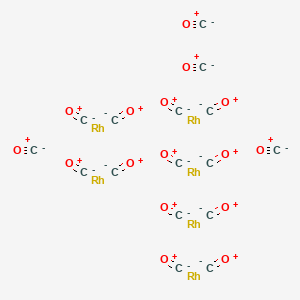
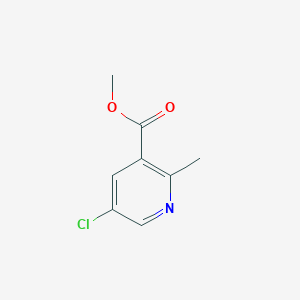
![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)
